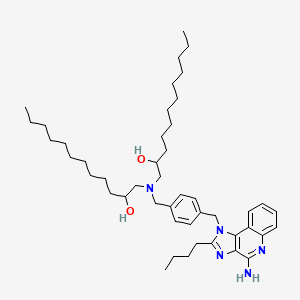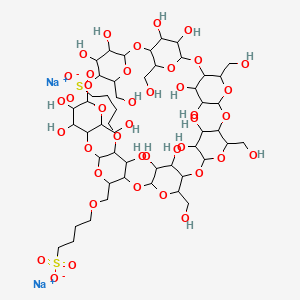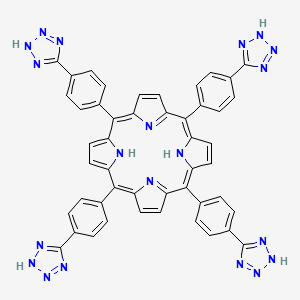
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four tetrazole groups attached to the phenyl rings at the meso positions of the porphyrin core. The molecular formula is C48H30N20, and it has a molecular weight of 886.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The tetrazole groups are introduced through subsequent reactions involving the phenyl rings. One common method involves the cycloaddition of azides with nitriles to form the tetrazole rings .
Industrial Production Methods
These methods would involve large-scale condensation reactions and efficient purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar structure but with carboxyl groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups.
Uniqueness
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is unique due to the presence of tetrazole groups, which provide enhanced solubility and reactivity compared to other porphyrin derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C48H30N20 |
|---|---|
Molecular Weight |
886.9 g/mol |
IUPAC Name |
5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
InChI Key |
BFAPQLKWPMCMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



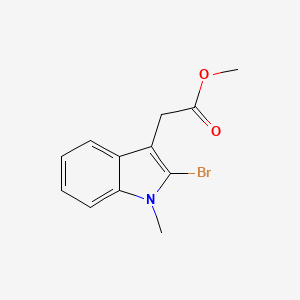
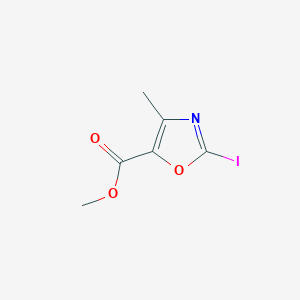
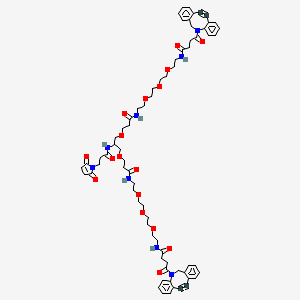
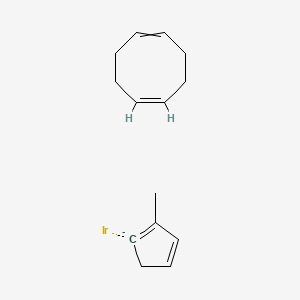

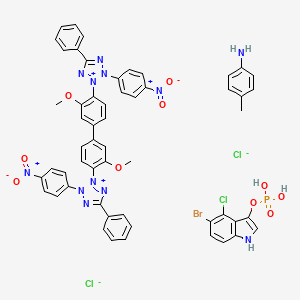
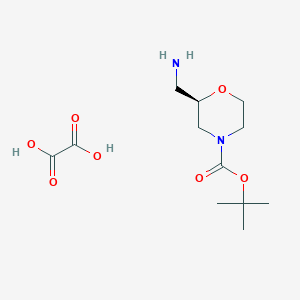
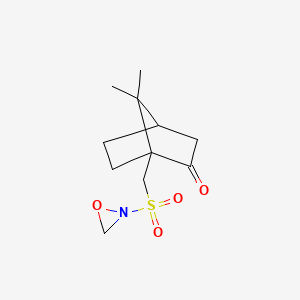

![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
